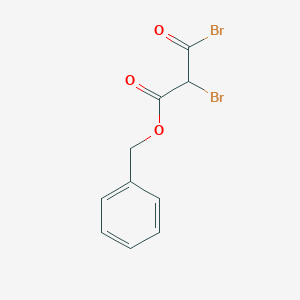
Benzyl 2,3-dibromo-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2,3-dibromo-3-oxopropanoate is an organic compound characterized by the presence of a benzyl group attached to a 2,3-dibromo-3-oxopropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,3-dibromo-3-oxopropanoate typically involves the bromination of benzyl 3-oxopropanoate. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions often require controlled temperatures to ensure selective bromination at the 2 and 3 positions of the propanoate moiety .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of photochemical bromination in continuous flow reactors has been explored to achieve high selectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2,3-dibromo-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dibromo groups to less reactive functionalities such as hydrogen or hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzyl derivatives .
Scientific Research Applications
Benzyl 2,3-dibromo-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Benzyl 2,3-dibromo-3-oxopropanoate involves its reactivity towards nucleophiles and electrophiles. The dibromo groups make the compound highly reactive, allowing it to participate in a variety of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Benzyl 3-oxopropanoate: Lacks the dibromo groups, making it less reactive in certain chemical reactions.
Benzyl 2-bromo-3-oxopropanoate: Contains only one bromine atom, resulting in different reactivity and applications.
Benzyl 2,3-dichloro-3-oxopropanoate: Similar structure but with chlorine atoms instead of bromine, leading to variations in chemical behavior and reactivity.
Uniqueness: Benzyl 2,3-dibromo-3-oxopropanoate is unique due to the presence of two bromine atoms, which significantly enhance its reactivity and versatility in chemical synthesis. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
90497-46-4 |
|---|---|
Molecular Formula |
C10H8Br2O3 |
Molecular Weight |
335.98 g/mol |
IUPAC Name |
benzyl 2,3-dibromo-3-oxopropanoate |
InChI |
InChI=1S/C10H8Br2O3/c11-8(9(12)13)10(14)15-6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
NRNLBYSLDOOKLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C(=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-amino-1-phenylethylidene)amino]-2,4-dinitroaniline](/img/structure/B14370003.png)
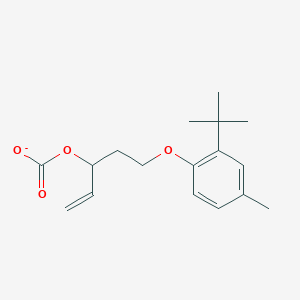
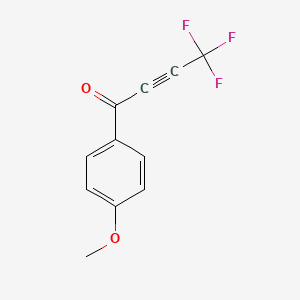
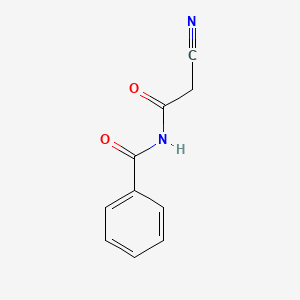
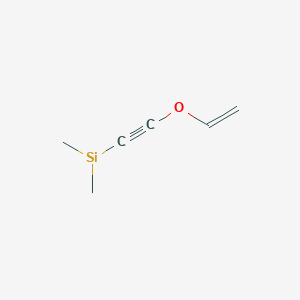
![N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide](/img/structure/B14370041.png)
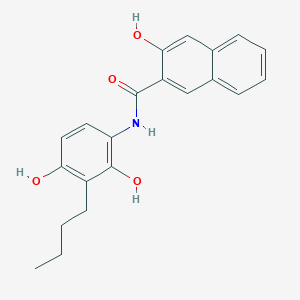
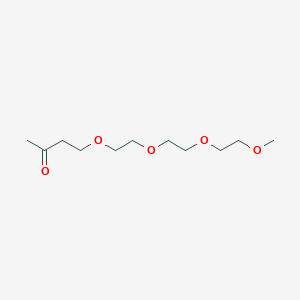
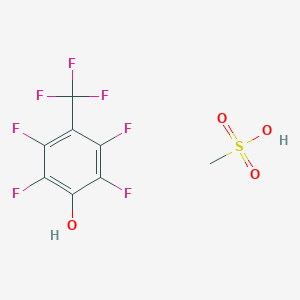

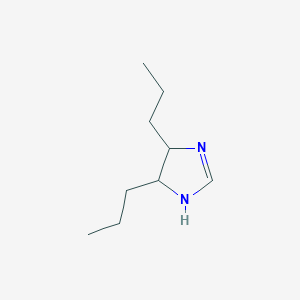
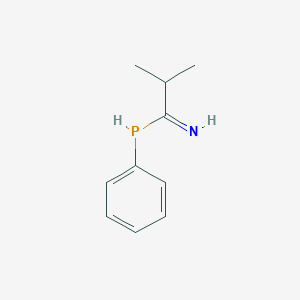
![N-[(Oxiran-2-yl)methyl]glycine](/img/structure/B14370088.png)
